![molecular formula C14H16ClN3O3 B1344446 3-[5-(氯甲基)-1,2,4-恶二唑-3-基]-4-甲氧基-N-丙基苯甲酰胺 CAS No. 1119450-86-0](/img/structure/B1344446.png)

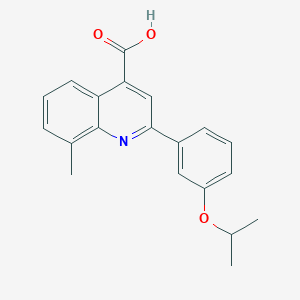

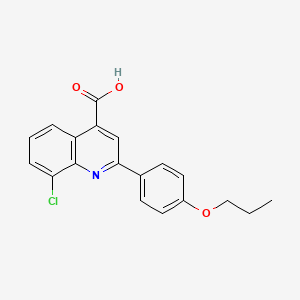

3-[5-(氯甲基)-1,2,4-恶二唑-3-基]-4-甲氧基-N-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

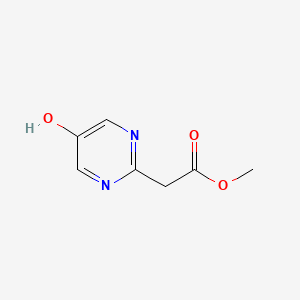

The compound "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole ring and the methoxy-N-propylbenzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and potential reactivity of similar oxadiazole derivatives, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods, including annulation reactions and cyclization processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with bisoxazolone has been developed to afford quinazolinone derivatives, which suggests that transition metal-catalyzed processes could be applicable for constructing the oxadiazole core of the target compound . Additionally, the use of N-acylbenzotriazoles in the synthesis of substituted oxadiazoles indicates that N-acylation followed by dehydrative cyclization is a viable synthetic route . These methods could potentially be adapted for the synthesis of "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide."

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can vary significantly depending on the substituents attached to the core. For example, the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones show differences in shape and solid-state molecular packing, influenced by the position and nature of the methoxy substituents . This suggests that the molecular structure of the target compound would also be influenced by its chloromethyl and methoxy-N-propyl substituents, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis of heterocyclic compounds derived from triazolyl acetohydrazide indicates that oxadiazoles can be functionalized further to yield compounds with different biological activities . This implies that the target compound may also be amenable to further chemical transformations, which could be exploited to enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are determined by their molecular structure. For example, the absorption and emission spectra of oxadiazole compounds can vary with the substituents present, as seen in the study of novel pyrazolyl-oxadiazole derivatives . This suggests that the target compound may exhibit distinct optical properties, which could be relevant for its potential applications. Additionally, the thermal behavior of oxadiazole derivatives, as seen in the thermolysis of a dimethyl-oxadiazoline, indicates that the compound may have specific requirements for storage and handling .

科学研究应用

抗菌活性

- 设计和合成用于抗菌:一项研究探索了从 5-(氯甲基)-3-取代苯基-1,2,4-恶二唑合成新化合物的可能性。这些化合物表现出显着的抗菌活性,尤其对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌,展示了它们作为抗菌剂的潜力 (Rai 等人,2010 年)。

合成和表征用于各种应用

- 探索化学性质以进行合成:一篇研究论文重点关注了 3-氨基-4-[5-(氯甲基)-1,2,4-恶二唑-3-基]呋喃的化学性质,探讨了其酰化、氧化以及与 N 和 S 亲核试剂的反应。这项研究对于理解 1,2,4-恶二唑环的反应和转化至关重要,可用于合成各种衍生物 (Stepanov 等人,2019 年)。

杀虫应用的潜力

- 杀虫化合物合成:1972 年的一项研究表明制备了具有脂肪族取代基的 1,3,4-恶二唑-2(3H)-酮,包括 3-氯甲基衍生物。这些化合物用作杀虫硫代磷酸酯和二硫代磷酸酯的起始原料,突出了它们在农业或害虫控制应用中的潜在用途 (Rufenacht, 1972)。

在糖原磷酸化酶抑制中的应用

- 糖原磷酸化酶的抑制:一项研究合成了各种衍生物,包括 5-氯甲基-1,2,4-恶二唑,并评估了它们对兔肌肉糖原磷酸化酶 b 的有效性。一些化合物的抑制常数在较高的微摩尔范围内,表明它们在调节糖原磷酸化酶活性方面具有潜在用途 (Kun 等人,2011 年)。

属性

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-3-6-16-14(19)9-4-5-11(20-2)10(7-9)13-17-12(8-15)21-18-13/h4-5,7H,3,6,8H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFNPENQAWOMGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)